Ethyl 1-(4-fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(4-fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group, a p-tolyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-fluorobenzyl and p-tolyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of appropriate halogenated precursors and strong bases.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydropyrazoles.
Scientific Research Applications
Ethyl 1-(4-fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate: Lacks the p-tolyl group, which may affect its chemical and biological properties.
Methyl 1-(4-fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-(4-Fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid: The free carboxylic acid form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the 4-fluorobenzyl and p-tolyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19FN2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O2/c1-3-25-20(24)19-12-18(16-8-4-14(2)5-9-16)22-23(19)13-15-6-10-17(21)11-7-15/h4-12H,3,13H2,1-2H3 |
InChI Key |
CXPGJMUNEGGTRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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